molecular formula C18H9ClF2N2O B2744814 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile CAS No. 252059-13-5

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2744814
CAS No.: 252059-13-5
M. Wt: 342.73
InChI Key: XHHJETHTGWTSCW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, a difluorophenoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-difluorophenol and 4-chlorobenzaldehyde.

    Substitution Reactions:

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Industrial Chemistry: The compound is investigated for its role as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carboxamide
  • 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-methanol

Uniqueness

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties such as increased polarity and reactivity compared to similar compounds with different functional groups.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF2N2O/c19-13-4-1-11(2-5-13)16-7-3-12(10-22)18(23-16)24-17-8-6-14(20)9-15(17)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHJETHTGWTSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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